2'-O-Allylguanosine
Description
2'-O-Allylguanosine is a chemically modified nucleoside where an allyl group (-CH₂CHCH₂) is attached to the 2'-hydroxyl group of the ribose moiety in guanosine. This modification alters the steric and electronic properties of the molecule, making it valuable for probing RNA structure-function relationships, developing nucleotide-based therapeutics, and studying enzymatic interactions.
Properties
CAS No. |
133766-28-6 |
|---|---|
Molecular Formula |
C13H17N5O5 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C13H17N5O5/c1-2-3-22-9-8(20)6(4-19)23-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h2,5-6,8-9,12,19-20H,1,3-4H2,(H3,14,16,17,21)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
XCAPQNAAANDMJX-WOUKDFQISA-N |
SMILES |
C=CCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Isomeric SMILES |
C=CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Canonical SMILES |
C=CCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
- Molecular Formula: C₁₃H₁₇N₅O₅ (predicted based on guanosine + allyl group).
- Key Modifications: 2'-O-Allyl group: Introduces hydrophobicity and steric bulk compared to unmodified guanosine. Ribose Backbone: Retains the β-D-ribofuranose structure but with altered hydrogen-bonding capacity.
Comparison with Structural Analogues
The following table summarizes critical differences between 2'-O-Allylguanosine and related compounds:
¹ Stability reduced due to allyl group’s susceptibility to oxidation.
² Enhanced stability from sulfur’s resistance to hydrolysis.
Biochemical and Functional Insights
Impact of 2'-Modifications on RNA Interactions
- 2'-O-Allyl vs. In contrast, 2'-O-methylguanosine enhances thermodynamic stability in RNA duplexes due to favorable hydrophobic interactions .
- 2'-Deoxyguanosine: Lacks the 2'-OH, making it incompatible with RNA but critical for DNA synthesis. Shows higher enzymatic incorporation efficiency in DNA polymerases .
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